N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide
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Overview
Description
N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylquinazoline and benzamide derivatives. The synthetic route may involve the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using suitable alkylating agents.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or similar reagents.
Coupling Reactions: The final coupling of the quinazoline core with the benzamide moiety can be achieved through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is unique due to its specific substitution pattern and the presence of both quinazoline and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C25H21N5O2 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[N-benzoyl-N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C25H21N5O2/c1-16-13-14-21-20(15-16)17(2)26-24(27-21)30-25(28-22(31)18-9-5-3-6-10-18)29-23(32)19-11-7-4-8-12-19/h3-15H,1-2H3,(H2,26,27,28,29,30,31,32) |
InChI Key |
NMHRUHVDFAEQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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